4-Bromo-2-(2-oxoethyl)benzonitrile
Description
4-Bromo-2-(2-oxoethyl)benzonitrile (CAS: 886593-61-9) is a brominated benzonitrile derivative featuring a 2-oxoethyl substituent at the ortho position relative to the nitrile group. The compound’s molecular formula is inferred as C₉H₆BrNO (molecular weight ≈ 224.06 g/mol), combining a benzonitrile core with bromine at position 4 and a 2-oxoethyl group at position 2 . Its reactivity is likely influenced by the electron-withdrawing nitrile and bromine groups, facilitating nucleophilic substitutions or coupling reactions common in aryl halides.
Properties
IUPAC Name |
4-bromo-2-(2-oxoethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8(6-11)7(5-9)3-4-12/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUKOBYFWNIQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697449 | |
| Record name | 4-Bromo-2-(2-oxoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886593-61-9 | |
| Record name | 4-Bromo-2-(2-oxoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-(2-oxoethyl)benzonitrile typically involves the bromination of 2-(2-oxoethyl)benzonitrile. One common method is the reaction of 2-(2-oxoethyl)benzonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
In an industrial setting, the production of 4-Bromo-2-(2-oxoethyl)benzonitrile may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2-(2-oxoethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The 2-oxoethyl group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Formation of 4-amino-2-(2-oxoethyl)benzonitrile.
Oxidation: Formation of 4-bromo-2-(2-carboxyethyl)benzonitrile.
Scientific Research Applications
Chemistry:
4-Bromo-2-(2-oxoethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology:
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine:
The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development.
Industry:
In the industrial sector, 4-Bromo-2-(2-oxoethyl)benzonitrile can be used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-oxoethyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Physical Properties
- Melting Points: Only 4-Bromo-2-chlorobenzonitrile and 2-(4'-bromomethylphenyl)benzonitrile (125–127°C, ) have reported melting points, suggesting higher crystallinity compared to liquid or amorphous analogs like 2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile .
- Solubility: Morpholine-substituted analogs (e.g., 4-Bromo-2-(morpholin-4-yl)benzonitrile) show solubility in chloroform and methanol , whereas bromomethyl derivatives (e.g., 4-bromo-2-(bromomethyl)benzonitrile) are more lipophilic .
Biological Activity
4-Bromo-2-(2-oxoethyl)benzonitrile, with the CAS number 886593-61-9, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in various fields.
Chemical Structure and Properties
4-Bromo-2-(2-oxoethyl)benzonitrile is characterized by a bromine atom attached to a benzene ring, along with a ketone and nitrile functional group. Its molecular formula is C11H8BrN2O, and it possesses distinct physical properties that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrN2O |
| Molecular Weight | 269.1 g/mol |
| Melting Point | 119-120 °C |
| Solubility | Soluble in organic solvents |
The biological activity of 4-Bromo-2-(2-oxoethyl)benzonitrile is primarily attributed to its ability to interact with various biomolecules. The compound's structure allows it to participate in hydrogen bonding and halogen bonding, which can modulate enzymatic activities and influence biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may interact with cell surface receptors, altering cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, protecting cells from oxidative stress.
Case Study: Synthesis and Biological Evaluation
A study investigated the synthesis of aminated isoquinoline frameworks using 4-Bromo-2-(2-oxoethyl)benzonitrile as a precursor. The research highlighted the compound's ability to undergo metal-free reactions in aqueous media, yielding high product yields while demonstrating low toxicity levels in preliminary assays.
Results Summary :
- Yield : Up to 98% for certain derivatives.
- Toxicity Assessment : Minimal cytotoxic effects observed on standard cell lines.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits specific enzymes | |
| Cytotoxicity | Low toxicity in cell lines |
Applications in Research and Industry
4-Bromo-2-(2-oxoethyl)benzonitrile is being explored for various applications:
- Pharmaceutical Development : Its potential as an active pharmaceutical ingredient (API) is under investigation due to its biological activities.
- Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
- Environmental Chemistry : Studies are being conducted on its degradation pathways in environmental contexts, particularly concerning groundwater pollutants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
